An In-depth Technical Guide to 4-Cyano-7-azaindole: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to 4-Cyano-7-azaindole: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyano-7-azaindole, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its role as a key structural motif in the development of potent kinase inhibitors. This technical guide provides a comprehensive overview of the chemical properties, structural details, and relevant experimental protocols for 4-Cyano-7-azaindole. Furthermore, it delves into its biological significance by illustrating its interaction with key signaling pathways, thereby highlighting its therapeutic potential in oncology and inflammatory diseases.
Chemical Properties and Structure
4-Cyano-7-azaindole, also known as 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, is a solid, yellow compound at room temperature.[1] Its chemical structure integrates a pyrrole ring fused to a pyridine ring, with a nitrile group substituted at the 4-position. This unique arrangement of atoms imparts specific electronic properties that are crucial for its biological activity.
Quantitative Data
The following table summarizes the key physicochemical properties of 4-Cyano-7-azaindole.
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃ | [2][3] |
| Molecular Weight | 143.15 g/mol | [3] |
| Melting Point | 195-197 °C | [1] |
| Boiling Point | Not available | |
| Density | 1.29 g/cm³ | [1] |
| pKa (Predicted) | 12.05 ± 0.40 | [1] |
| Physical Form | Solid | [1][2] |
| Purity | ≥97% | [2] |
| Solubility | Sparingly soluble in water.[4] Soluble in organic solvents like THF and acetone.[5] | |
| Storage | Sealed in a dry environment at room temperature. | [2] |
Structural Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | [2] |
| CAS Number | 344327-11-3 | [1][2] |
| SMILES | C1=CC2=C(C=CN2)N=C1C#N | [3] |
| InChI | 1S/C8H5N3/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,(H,10,11) | [2] |
| InChIKey | HAROKQXDLYCEQV-UHFFFAOYSA-N | [2] |
Experimental Protocols
This section outlines detailed methodologies for the synthesis and characterization of 4-Cyano-7-azaindole.
Synthesis of 4-Substituted-7-azaindole (Representative Protocol)
The following protocol is adapted from a patented method for the preparation of 4-substituted-7-azaindoles and may be modified for the specific synthesis of 4-Cyano-7-azaindole.[6]
Step 1: N-oxidation of 7-azaindole
-
Dissolve 7-azaindole in an organic solvent such as THF.
-
Cool the solution to 5-15 °C.
-
Add hydrogen peroxide dropwise to the stirred solution. The molar ratio of 7-azaindole to hydrogen peroxide should be approximately 1:1.1 to 1:2.
-
Allow the reaction to proceed for 2-5 hours at this temperature.
-
Upon completion, the N-oxide of 7-azaindole is obtained.
Step 2: Halogenation at the 4-position
-
Mix the N-oxide-7-azaindole with acetonitrile.
-
Add a phosphorus oxyhalide (e.g., POCl₃).
-
Heat the mixture to 80-100 °C.
-
After 20-60 minutes, add a catalytic amount of diisopropylethylamine.
-
Continue the reaction at 80-100 °C for 2-8 hours to yield 4-halo-7-azaindole.
Step 3: Cyanation (Conceptual)
-
While the patent focuses on alkoxy derivatives, a potential subsequent step for cyanation could involve a nucleophilic substitution reaction, for instance, using a cyanide salt like copper(I) cyanide in a suitable solvent. This is a common method for introducing a nitrile group onto an aromatic ring.
Diagram: Synthetic Workflow for 4-Substituted-7-azaindole
Caption: A conceptual workflow for the synthesis of 4-Cyano-7-azaindole.
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general method for acquiring a ¹H NMR spectrum of a 4-azaindole derivative.[7]
Sample Preparation:
-
Weigh 5-10 mg of the 4-azaindole sample into a clean vial.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 12-16 ppm.
-
Temperature: 298 K (25 °C).
Data Processing:
-
Apply a Fourier transform to the acquired data.
-
Phase the spectrum and apply a baseline correction.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
2.2.2. Mass Spectrometry (MS)
The following is a general procedure for the analysis of 4-azaindole compounds using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[2]
Sample Preparation (from plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
2.2.3. Infrared (IR) Spectroscopy
A general protocol for obtaining an IR spectrum of a solid sample using the KBr pellet method.
Sample Preparation:
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Place the mixture into a pellet-forming die.
-
Apply pressure to form a transparent or semi-transparent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty pellet holder or a pure KBr pellet.
Biological Significance and Signaling Pathways
Azaindole derivatives are recognized as privileged structures in medicinal chemistry, particularly in the design of kinase inhibitors.[8][9] Their structural similarity to the purine core of ATP allows them to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their activity. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer and inflammatory disorders.
Inhibition of Janus Kinases (JAKs)
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors.[10][11] Aberrant activation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and autoimmune diseases. 7-Azaindole derivatives have been developed as potent inhibitors of JAKs.[8]
Diagram: JAK-STAT Signaling Pathway and Inhibition by 4-Cyano-7-azaindole Analogs
Caption: Inhibition of the JAK-STAT signaling pathway by a 4-Cyano-7-azaindole analog.
Inhibition of c-Met Kinase
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Overexpression or mutation of c-Met is associated with the development and progression of various cancers. 4-Azaindole derivatives have been identified as novel inhibitors of c-Met kinase.[12]
Diagram: c-Met Signaling Pathway and Inhibition
Caption: Inhibition of the HGF/c-Met signaling pathway by a 4-azaindole inhibitor.
Conclusion
4-Cyano-7-azaindole is a versatile heterocyclic compound with significant potential in drug discovery. Its well-defined chemical properties and structure, coupled with its ability to potently and selectively inhibit key kinases, make it a valuable scaffold for the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers engaged in the synthesis, characterization, and biological evaluation of 4-Cyano-7-azaindole and its derivatives. Further exploration of its structure-activity relationships will undoubtedly lead to the discovery of new and improved clinical candidates for a range of human diseases.
References
- 1. 4-CYANO-7-AZAINDOLE | 344327-11-3 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 344327-11-3|4-Cyano-7-azaindole|BLD Pharm [bldpharm.com]
- 4. Page loading... [guidechem.com]
- 5. Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K - Nanjing Tech University [pure.njtech.edu.cn:443]
- 6. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 12. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
